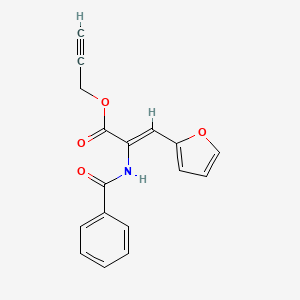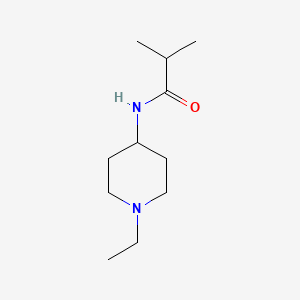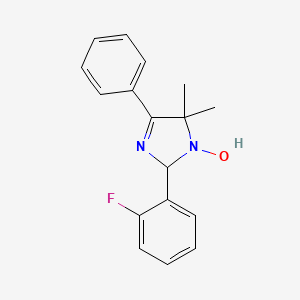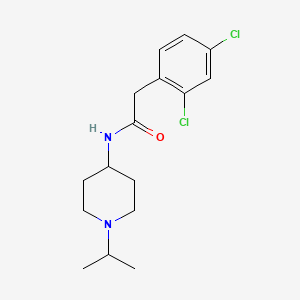![molecular formula C16H14BrCl2NOS B5232377 4-bromo-N-{2-[(3,4-dichlorobenzyl)thio]ethyl}benzamide](/img/structure/B5232377.png)
4-bromo-N-{2-[(3,4-dichlorobenzyl)thio]ethyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N-{2-[(3,4-dichlorobenzyl)thio]ethyl}benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. This compound is a member of the benzamide family and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 4-bromo-N-{2-[(3,4-dichlorobenzyl)thio]ethyl}benzamide is not fully understood. However, it has been suggested that this compound may inhibit the growth of cancer cells by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. Additionally, it has been suggested that this compound may inhibit fungal growth by disrupting the fungal cell wall.
Biochemical and Physiological Effects:
This compound has been reported to exhibit low toxicity towards normal cells, indicating its potential as a selective anticancer agent. Moreover, this compound has been reported to exhibit good solubility in water, which is essential for its potential use in medicinal chemistry. However, further studies are required to determine the full extent of its biochemical and physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-bromo-N-{2-[(3,4-dichlorobenzyl)thio]ethyl}benzamide in lab experiments is its potential as a selective anticancer and antifungal agent. Moreover, this compound has good solubility in water, making it easy to use in experiments. However, one of the limitations of using this compound in lab experiments is its low yield during synthesis, which may limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for the research of 4-bromo-N-{2-[(3,4-dichlorobenzyl)thio]ethyl}benzamide. One direction is to investigate its potential as a therapeutic agent for cancer and fungal infections. Another direction is to optimize the synthesis method to increase the yield of the compound. Moreover, further studies are required to determine the full extent of its biochemical and physiological effects. Additionally, the potential of this compound as a drug delivery system for other therapeutic agents should be explored.
Synthesemethoden
The synthesis of 4-bromo-N-{2-[(3,4-dichlorobenzyl)thio]ethyl}benzamide has been achieved using different methods. One of the methods involves the reaction of 4-bromo-N-(2-chloroethyl)benzamide with 3,4-dichlorobenzyl mercaptan in the presence of a base. Another method involves the reaction of 4-bromo-N-(2-hydroxyethyl)benzamide with 3,4-dichlorobenzyl chloride in the presence of a base. The yield of the compound using these methods has been reported to be around 70-80%.
Wissenschaftliche Forschungsanwendungen
4-bromo-N-{2-[(3,4-dichlorobenzyl)thio]ethyl}benzamide has shown potential applications in medicinal chemistry. This compound has been reported to exhibit anticancer activity against various cancer cell lines, including breast, colon, and lung cancer. It has also shown promising results in inhibiting the growth of drug-resistant cancer cells. Moreover, this compound has been reported to exhibit antifungal activity against various fungal strains, including Candida albicans.
Eigenschaften
IUPAC Name |
4-bromo-N-[2-[(3,4-dichlorophenyl)methylsulfanyl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrCl2NOS/c17-13-4-2-12(3-5-13)16(21)20-7-8-22-10-11-1-6-14(18)15(19)9-11/h1-6,9H,7-8,10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKQUBSJIHGLMOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCSCC2=CC(=C(C=C2)Cl)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrCl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-methyl-N-[1-(4-pyridinyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5232295.png)
![2,5-dimethoxy-N'-[1-(3,4,5-trimethoxyphenyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5232297.png)
![5-[(dimethylamino)sulfonyl]-2-methoxy-N-(2-methoxyphenyl)benzamide](/img/structure/B5232299.png)

![4-chloro-1-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-2-methylbenzene](/img/structure/B5232313.png)

![5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(1,3-thiazol-2-ylmethyl)-2-pyridinamine](/img/structure/B5232325.png)

![4-chloro-N-[4-hydroxy-3-(2-oxocyclopentyl)phenyl]benzenesulfonamide](/img/structure/B5232337.png)
![2-(allylthio)-7-benzyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5232341.png)
![1-[2-(4-methylphenoxy)ethyl]pyrrolidine oxalate](/img/structure/B5232344.png)

![2-{[3-(benzylsulfonyl)propanoyl]amino}-N-(4-methoxyphenyl)benzamide](/img/structure/B5232371.png)
